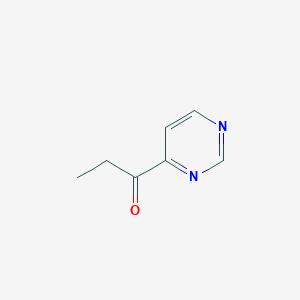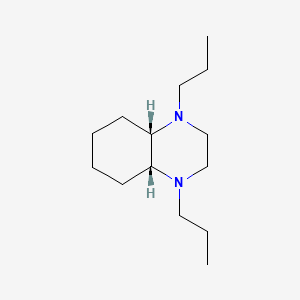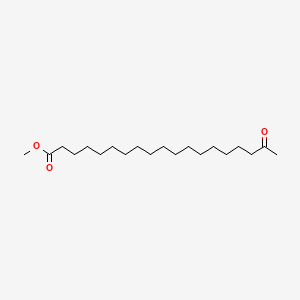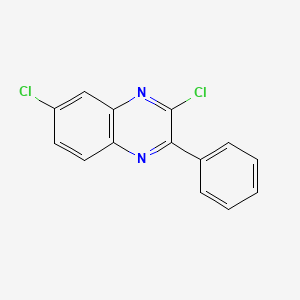
3,6-Dichloro-2-phenylquinoxaline
描述
3,6-Dichloro-2-phenylquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their fused benzene and pyrazine rings, making them an important class of compounds in medicinal chemistry due to their diverse pharmacological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-phenylquinoxaline typically involves the condensation of 3,6-dichloroquinoxaline with phenyl-substituted reagents. One common method is the reaction between 3,6-dichloroquinoxaline and phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of recyclable catalysts and solvents, are also increasingly being adopted to minimize environmental impact .
化学反应分析
Types of Reactions
3,6-Dichloro-2-phenylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinoxaline derivatives with additional functional groups, while nucleophilic substitution can produce a variety of substituted quinoxalines .
科学研究应用
3,6-Dichloro-2-phenylquinoxaline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3,6-Dichloro-2-phenylquinoxaline involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and repair processes . These actions contribute to its antimicrobial and anticancer properties.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the chlorine and phenyl substitutions.
2,3-Dichloroquinoxaline: Another derivative with chlorine substitutions at different positions.
Phenylquinoxaline: A derivative with a phenyl group but without chlorine substitutions.
Uniqueness
3,6-Dichloro-2-phenylquinoxaline is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound in medicinal chemistry. The presence of chlorine atoms increases its reactivity in substitution reactions, while the phenyl group contributes to its stability and lipophilicity .
属性
IUPAC Name |
3,6-dichloro-2-phenylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)18-14(16)13(17-11)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNNXPMUORKDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)N=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


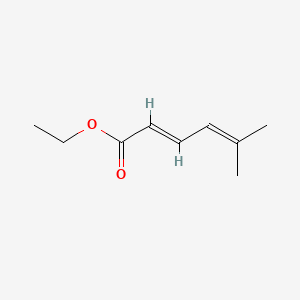
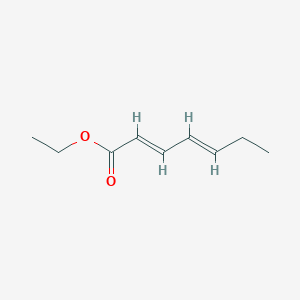
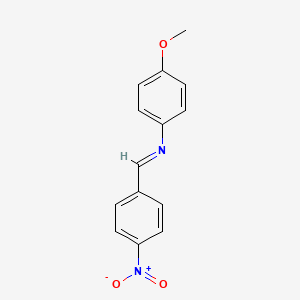


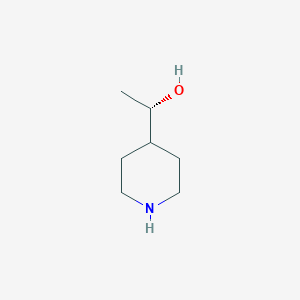
![Ethyl 1'-amino-[1,1'-bi(cyclopropane)]-1-carboxylate hydrochloride](/img/structure/B3271341.png)
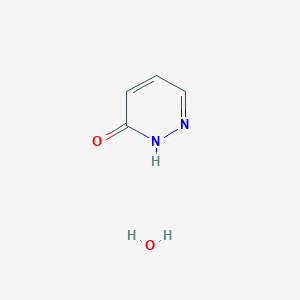

![1-[Ethyl(methyl)amino]propan-2-ol](/img/structure/B3271352.png)
